Celiprolol
Overview
Description
Celiprolol is a medication belonging to the class of beta-blockers, primarily used in the treatment of high blood pressure and angina pectoris. It is unique due to its selective antagonistic action on beta-1 adrenergic receptors and partial agonistic action on beta-2 adrenergic receptors. This dual action provides both cardioselective beta-blocking and mild vasodilating properties .
Mechanism of Action
Celiprolol is a unique medication in the class of beta blockers, primarily used in the treatment of high blood pressure . It has a distinct pharmacology that sets it apart from other beta blockers .
Target of Action
This compound is a selective β1 receptor antagonist , but also exhibits partial β2 receptor agonist activity . Additionally, it has weak α2 receptor antagonist properties . These receptors are the primary targets of this compound.
Mode of Action
As a β1 receptor antagonist , this compound blocks the action of adrenaline and noradrenaline on β1-adrenergic receptors, reducing the heart rate and decreasing the force of heart muscle contraction, thereby lowering blood pressure . Its partial β2 receptor agonist activity is thought to account for its mild vasodilating properties . This means it can bind to and stimulate β2-adrenergic receptors, causing vasodilation and further reducing blood pressure .
Biochemical Pathways
This compound’s action on β1 and β2 receptors affects the adrenergic system, which plays a crucial role in the cardiovascular system’s regulation. By blocking β1 receptors and partially stimulating β2 receptors, this compound disrupts the normal functioning of these pathways, leading to decreased heart rate and blood pressure .
Pharmacokinetics
This compound’s bioavailability ranges from 30-70%, and it has an elimination half-life of approximately 5 hours . This means that the drug is moderately well absorbed in the body and remains active for several hours. The bioavailability of this compound can be markedly affected by food, and it is recommended to avoid administration of this compound with food .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure in hypertensive patients, both at rest and during exercise . This is achieved through a combination of reduced heart rate, decreased force of heart muscle contraction, and mild vasodilation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, food can significantly impact the bioavailability of this compound . Therefore, it is recommended to take this compound on an empty stomach to ensure optimal absorption and effectiveness .
Biochemical Analysis
Biochemical Properties
Celiprolol is a vasoactive beta-1 selective adrenoceptor antagonist with partial beta-2 agonist activity . The beta-2 agonist activity is thought to account for its mild vasodilating properties . It lowers blood pressure in hypertensive patients at rest and on exercise .
Cellular Effects
This compound works on the heart and blood vessels by blocking tiny areas (called beta-adrenergic receptors) where messages sent by some nerves are received by your heart and blood vessels . As a result, your heart beats more slowly and with less force . It also widens (relaxes) some blood vessels . These two things help to reduce your blood pressure .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a vasoactive beta-1 selective adrenoceptor antagonist with partial beta-2 agonist activity . The beta-2 agonist activity is thought to account for its mild vasodilating properties . It lowers blood pressure in hypertensive patients at rest and on exercise .
Temporal Effects in Laboratory Settings
The effects of this compound on heart rate and cardiac output are dependent on the pre-existing background level of sympathetic tone . Over time, this compound has been observed to lower home and 24-hour blood pressure significantly in the third month of treatment .
Dosage Effects in Animal Models
In animal models, this compound caused a smaller reduction in the maximum rate of change of left ventricular pressure than other beta-blockers and actually increased stroke volume and femoral artery flow . The precise effects of this compound in animal models of vascular Ehlers–Danlos syndrome remain to be clarified .
Metabolic Pathways
This compound is metabolized to a minor extent (1-3%)
Subcellular Localization
It is known that this compound works by blocking tiny areas (called beta-adrenergic receptors) where messages sent by some nerves are received by your heart and blood vessels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of celiprolol involves multiple steps, starting with the preparation of key intermediates. One method involves the reaction of p-phenetidine with sodium hydrogen sulfite and tetrahydrofuran, followed by the addition of N,N-diethylamino formamide. The reaction is carried out at controlled temperatures and stirring speeds, followed by purification steps including filtration, washing, and recrystallization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Celiprolol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and pharmacokinetic properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from the reactions of this compound include its metabolites, which are primarily excreted in the urine. These metabolites result from the oxidation and reduction processes that occur in the liver .
Scientific Research Applications
Celiprolol has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in the study of beta-blockers and their interactions with adrenergic receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Primarily used in the treatment of hypertension and angina pectoris. .
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Celiprolol is often compared with other beta-blockers such as atenolol, propranolol, and metoprolol. These compounds share similar beta-blocking properties but differ in their selectivity and additional pharmacological actions .
Uniqueness
What sets this compound apart is its partial agonistic action on beta-2 adrenergic receptors, which provides mild vasodilating properties. This makes it particularly useful for hypertensive patients who also suffer from respiratory conditions like asthma or bronchitis, as it does not increase airway resistance .
Properties
IUPAC Name |
3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O4/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOATXPAWOHTVSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57470-78-7 (mono-hydrochloride) | |
Record name | Celiprolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056980939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3020259 | |
Record name | Celiprolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Celiprolol is a vasoactive beta-1 selective adrenoceptor antagonist with partial beta-2 agonist activity. The beta-2 agonist activity is thought to account for its mild vasodilating properties. It lowers blood pressure in hypertensive patients at rest and on exercise. The effects on heart rate and cardiac output are dependent on the pre-existing background level of sympathetic tone. Under conditions of stress such as exercise, celiprolol attenuates chronotropic and inotropic responses to sympathetic stimulation. However, at rest minimal impairment of cardiac function is seen. | |
Record name | Celiprolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04846 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
56980-93-9 | |
Record name | Celiprolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56980-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Celiprolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056980939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Celiprolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04846 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Celiprolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Celiprolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CELIPROLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRB57K47QC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
120-122 | |
Record name | Celiprolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04846 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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